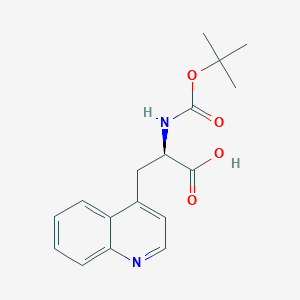

(R)-2-Boc-amino-3-quinolin-4-yl-propionic acid

CAS No.:

Cat. No.: VC13768295

Molecular Formula: C17H20N2O4

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O4 |

|---|---|

| Molecular Weight | 316.35 g/mol |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid |

| Standard InChI | InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-11-8-9-18-13-7-5-4-6-12(11)13/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 |

| Standard InChI Key | PYIMRQWQFOYRSI-CQSZACIVSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC=NC2=CC=CC=C12)C(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid, reflects its three-dimensional configuration. The Boc group protects the amine functionality, while the quinolin-4-yl substituent introduces aromatic and heterocyclic characteristics. The canonical SMILES string, CC(C)(C)OC(=O)NC(CC1=CC=NC2=CC=CC=C12)C(=O)O, encodes its connectivity, highlighting the chiral center at the second carbon .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₄ |

| Molecular Weight | 316.35 g/mol |

| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-4-ylpropanoic acid |

| InChI Key | PYIMRQWQFOYRSI-CQSZACIVSA-N |

| XLogP3 | 2.5 (estimated) |

The quinoline ring contributes π-π stacking interactions, while the Boc group enhances solubility in organic solvents, facilitating purification via chromatographic methods .

Synthesis and Production

Asymmetric Synthesis Strategies

The synthesis of (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid typically begins with the Boc protection of a precursor amino acid. For example, (S)-Boc-phenylalanine has been used as a chiral auxiliary in analogous syntheses to control stereochemistry . In this case, quaternization of quinoline-4-carbaldehyde followed by Strecker amino acid synthesis could yield the target structure.

Automated reactors and continuous flow chemistry are employed industrially to optimize reaction parameters (e.g., temperature, residence time) and improve yields. A critical step involves the enzymatic resolution or chiral HPLC to achieve enantiomeric excesses >99%, as demonstrated in the synthesis of related Boc-protected amino acids .

Purification and Characterization

Post-synthesis, the compound is purified using reverse-phase chromatography or recrystallization. Analytical techniques such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) confirm purity and stereochemistry. The specific optical rotation ([α]D²⁵) is measured to verify the (R)-configuration, distinguishing it from its (S)-enantiomer .

Applications in Research

Peptide Chemistry

The Boc group serves as a temporary protecting group during solid-phase peptide synthesis (SPPS). For instance, (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid can be incorporated into peptide backbones to introduce rigidity or modulate bioavailability. Comparative studies with Boc-4-tert-butyl-D-Phe-OH (PubChem CID: 7010402) reveal that quinoline-containing analogs enhance peptide stability against proteolytic degradation .

Medicinal Chemistry and Drug Design

Quinoline derivatives are renowned for their antimalarial, anticancer, and neurological activities. While direct pharmacological data for this compound is limited, structural analogs like homoibotenic acid exhibit excitatory amino acid receptor modulation . The quinoline moiety may interact with kinase ATP-binding sites or DNA topoisomerases, suggesting potential as a scaffold for kinase inhibitors .

Table 2: Comparative Analysis of Boc-Protected Amino Acids

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| (R)-2-Boc-amino-3-quinolin-4-yl-propionic acid | 316.35 | Peptide synthesis, receptor ligand (hypothetical) |

| Boc-4-tert-butyl-D-Phe-OH | 321.40 | Antimicrobial peptide design |

| 2-(Boc-amino)-3-(piperidin-3-yl)propionic acid | 272.35 | Neurological research |

Biological Activities and Mechanisms

Metabolic Stability

Industrial and Regulatory Considerations

Scalability Challenges

Industrial production faces hurdles in stereochemical purity and cost-effective Boc deprotection. Continuous flow systems mitigate these issues by ensuring consistent reaction conditions, reducing waste, and improving throughput .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume